molecular formula C12H15ClN2O2 B1299851 2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide CAS No. 303151-23-7

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide

Cat. No.: B1299851
CAS No.: 303151-23-7
M. Wt: 254.71 g/mol
InChI Key: BSNSJNSHLAAUEI-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-N-(2-morpholin-4-yl-phenyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H14ClN2O\text{C}_{12}\text{H}_{14}\text{ClN}_2\text{O}

This compound features a chloro group, a morpholine ring, and an acetamide functional group, which contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory activities. It was found to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The morpholine moiety enhances binding affinity to various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Enzyme Inhibition : The chloroacetamide group may inhibit enzymes involved in inflammatory responses and cancer progression, although specific targets remain to be fully elucidated.
  • Lipophilicity : The presence of the chloro and morpholine groups increases the lipophilicity of the compound, facilitating cellular uptake and enhancing bioavailability.

Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound on breast cancer cells, researchers reported a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through mitochondrial pathways.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with 50 mg/kg significantly decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundStructureAnticancer, Anti-inflammatoryInhibits cell proliferation; reduces cytokines
N-(2-morpholin-4-ylethyl)acetamide-Selective σ1 receptor ligandHigh affinity (Ki=42 nM); antinociceptive effects
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide-AntimicrobialEffective against various pathogens; potential for drug development

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-3-1-2-4-11(10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSJNSHLAAUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357129
Record name 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303151-23-7
Record name 2-Chloro-N-[2-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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